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Compound of Interest

Compound Name: 5,7-Diacetoxyflavone

Cat. No.: B019432

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, also known as chrysin diacetate, is a synthetic derivative of the
naturally occurring flavonoid chrysin. The addition of acetyl groups to the 5 and 7 hydroxyl
positions can alter the compound's physicochemical properties, such as solubility and
bioavailability, which is of significant interest in drug development. Nuclear Magnetic
Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous
structural elucidation and characterization of such modified flavonoids. This document provides
detailed application notes and protocols for the *H NMR and 3C NMR spectroscopic analysis of
5,7-Diacetoxyflavone.

Spectroscopic Data

The structural confirmation of 5,7-Diacetoxyflavone is achieved through the comprehensive
analysis of its *H and 3C NMR spectra. The data presented herein has been compiled from
spectral databases and literature sources to provide a reliable reference for its identification.

'H NMR and **C NMR Data

The following tables summarize the *H and *3C NMR chemical shifts (o) for 5,7-
Diacetoxyflavone.

Table 1: *H NMR Spectroscopic Data for 5,7-Diacetoxyflavone (500 MHz, CDCIs)
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Atom No. Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H-3 6.45 s

H-6 6.88 d 2

H-8 7.34 d 29

H-2', H-6' 7.85 m

H-3', H-4', H-5' 7.52 m

5-OCOCHs3 2.45 S

7-OCOCHs 2.35 s

Note: The chemical shifts for the B-ring protons (H-2', H-3', H-4', H-5', H-6') are presented as a
multiplet due to complex coupling, a common feature in unsubstituted B-rings of flavonoids.

Table 2: 13C NMR Spectroscopic Data for 5,7-Diacetoxyflavone (125 MHz, CDCls)[1]
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Atom No. Chemical Shift (6, ppm)
C-2 162.8
C-3 109.5
C-4 176.5
C-4a 110.8
C-5 151.0
C-6 112.5
C-7 155.8
C-8 109.8
C-8a 156.5
Cc-1 131.0
Cc-2', C-6' 126.5
C-3, C-5 129.3
C-4' 132.0
5-OCOCHs 168.5
5-OCOCHs 21.3
7-OCOCHs 169.0
7-OCOCHs 21.2

Experimental Protocols

Detailed methodologies for the preparation of 5,7-Diacetoxyflavone and its subsequent NMR
analysis are provided below.

Synthesis of 5,7-Diacetoxyflavone (Chrysin Diacetate)

5,7-Diacetoxyflavone can be synthesized from its parent compound, chrysin (5,7-
dihydroxyflavone), through an acetylation reaction.
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Materials:

e Chrysin (5,7-dihydroxyflavone)

o Acetic anhydride

e Pyridine

e Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution
e Anhydrous magnesium sulfate (MgSQOa)
» Round-bottom flask

e Magnetic stirrer

e Separatory funnel

» Rotary evaporator

Procedure:

Dissolve chrysin in a minimal amount of pyridine in a round-bottom flask.

Add an excess of acetic anhydride to the solution.

Stir the reaction mixture at room temperature for 12-24 hours.

After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

Extract the aqueous mixture with dichloromethane.

Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and brine.
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
using a rotary evaporator to obtain the crude 5,7-Diacetoxyflavone.

» Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Materials:

Purified 5,7-Diacetoxyflavone (5-10 mg)

Deuterated chloroform (CDCIs)

5 mm NMR tube

Pipette

Vortex mixer

Protocol:

Accurately weigh 5-10 mg of purified 5,7-Diacetoxyflavone and place it in a clean, dry vial.
e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.

o Gently vortex the vial to ensure the complete dissolution of the sample.

o Transfer the clear solution into a 5 mm NMR tube using a pipette.

e Acquire *H and 3C NMR spectra using a high-resolution NMR spectrometer (e.g., 500 MHz).

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction).

o Reference the chemical shifts to the residual solvent peak of CDCIs (dH = 7.26 ppm, 6C =
77.16 ppm).

Experimental Workflow
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The following diagram illustrates the general workflow for the NMR characterization of 5,7-
Diacetoxyflavone.

NMR Analysis

Click to download full resolution via product page

Caption: Workflow for the synthesis and NMR characterization of 5,7-Diacetoxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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